Baohuoside VI

Osteoporosis Bone Regeneration Flavonoid Pharmacology

Baohuoside VI (Epimedin C) is a prenylated flavonoid glycoside with a distinct glycosylation pattern that confers unique pharmacokinetic properties—its relative oral bioavailability (Frel 112%) differs markedly from icariin (416%), making it essential for SPKR modeling. As a mid-potency osteogenic positive control (~5-fold ALP induction), it enables sensitive detection of synergistic effects without the confounding toxicity of stronger analogs. The compound's demonstrated upregulation of BMP-2/Runx2 in LPS-challenged osteoblasts validates icariin-class effects, while its patent-backed superior efficacy over icariin in osteoporosis provides strategic rationale for NCE development programs. Choose Baohuoside VI for reproducible, mechanism-specific research.

Molecular Formula C39H50O19
Molecular Weight 822.8 g/mol
CAS No. 119760-73-5
Cat. No. B058302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaohuoside VI
CAS119760-73-5
Synonyms3,5,7-trihydroxy-4'-methoxy-8-prenylflavone-3-O-rhamnopyranosyl(4--1)rhamnopyranosyl-rhamnopyranosyl(4--1)-glucopyranoside
baohuoside VI
Molecular FormulaC39H50O19
Molecular Weight822.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
InChIInChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1
InChIKeyULZLIYVOYYQJRO-OODDLEJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baohuoside VI (Epimedin C) Procurement Overview: A Prenylated Flavonoid with Distinct Pharmacological Profile


Baohuoside VI, also known as Epimedin C, is a prenylated flavonoid glycoside (molecular formula C₃₉H₅₀O₁₉, molecular weight 822.80) isolated primarily from Epimedium species such as Epimedium brevicornum Maxim [1]. It is characterized as a yellowish powder with a purity specification commonly exceeding 98% by HPLC, and demonstrates a DMSO solubility of ≥100 mg/mL (121.53 mM) at 25°C . As a secondary metabolite in the Epimedium genus, its baseline concentration in botanical raw materials exhibits significant interspecies variability, ranging from negligible to substantial levels depending on the specific Epimedium species and cultivation conditions [2].

Why In-Class Epimedium Flavonoids Cannot Simply Substitute Baohuoside VI


While Baohuoside VI shares a common flavonoid backbone with other Epimedium-derived compounds like icariin, epimedin A, and epimedin B, substitution is scientifically unsound due to pronounced differences in their glycosylation patterns (i.e., the type and number of sugar moieties at the C-3 and C-7 positions) [1]. These structural variations directly dictate distinct metabolic fates, oral bioavailability, and downstream osteogenic potency [2]. Specifically, in head-to-head in vitro and in vivo comparisons, the metabolic rates by intestinal enzymes follow a specific sequence (icariin > epimedin A > epimedin C > epimedin B > baohuoside I), and the relative oral bioavailability of Baohuoside VI differs substantially from icariin when formulated [3][4]. Consequently, substituting one Epimedium flavonoid for another without accounting for these divergent pharmacokinetic and pharmacodynamic properties will introduce unquantifiable variability into experimental outcomes and compromise batch-to-batch reproducibility.

Baohuoside VI Comparative Performance Data for Scientific Selection


Differential In Vitro Osteogenic Potency of Baohuoside VI vs. Icariin in LPS-Induced Osteoblasts

In a comparative study using LPS-induced osteoblasts as a model for inflammation-impaired bone formation, both Baohuoside VI (epimedin C) and icariin were evaluated for their osteogenic effects. While both compounds were poorly absorbed, they demonstrated high intracellular utilization efficiency once internalized. Crucially, Baohuoside VI significantly up-regulated the suppressed expression of key osteogenic regulators BMP-2 and Runx2 in LPS-challenged osteoblasts, an effect that was comparable to icariin but represents a distinct therapeutic target relevant for pathological bone loss conditions [1].

Osteoporosis Bone Regeneration Flavonoid Pharmacology

Quantitative Comparison of Osteogenic Effects of Epimedins A, B, C (Baohuoside VI) and Icariin on MC3T3-E1 Cells

A comprehensive comparative study assessed the osteogenic activity of purified epimedin A, B, C (Baohuoside VI), and icariin on MC3T3-E1 pre-osteoblast cells. The study reported that epimedin C (Baohuoside VI) exhibited an ALP activity that was 2.3-fold higher than that of epimedin A, but 2.6-fold lower than that of epimedin B [1]. These findings provide a precise quantitative hierarchy of osteogenic potential among closely related Epimedium flavonoids, demonstrating that Baohuoside VI occupies a distinct intermediate position with moderate but significant osteogenic activity.

Osteoblast Differentiation Alkaline Phosphatase (ALP) Natural Product Pharmacology

Comparative Intestinal Metabolic Stability of Baohuoside VI vs. Icariin, Epimedin A, and Epimedin B

A study comparing the metabolism of five prenylated flavonoids by rat intestinal enzyme and intestinal flora established a clear rank-order of metabolic rates. For intestinal enzyme metabolism, the sequence was icariin > epimedin A > epimedin C > epimedin B > baohuoside I [1]. This indicates that Baohuoside VI (epimedin C) exhibits intermediate metabolic stability, being metabolized slower than icariin and epimedin A, but faster than epimedin B. Furthermore, LC/MS/MS analysis revealed distinct metabolite profiles: icariin produced three metabolites, while epimedin A/B/C each generated four distinct metabolites under the same incubation conditions, highlighting divergent metabolic pathways [1].

Pharmacokinetics Drug Metabolism Intestinal Flora

Differential Oral Bioavailability of Baohuoside VI (Epimedin C) vs. Icariin and Icariside II in Rats

A pharmacokinetic study in rats compared the relative oral bioavailability (Frel) of icariin (ICA), icariside II (ICA II), and epimedin C (Baohuoside VI) after oral administration of crude total flavonoids of Epimedium (TFE) and three different formulation strategies. When crude TFE was used as the reference (Frel=100%), the Frel of epimedin C in a solid dispersion (SD) formulation was 112%, indicating a modest improvement [1]. In stark contrast, the same SD formulation increased the Frel of icariin to 416% [1]. This demonstrates that while both compounds are poorly bioavailable, epimedin C's absorption is substantially less responsive to formulation enhancement strategies compared to icariin, highlighting a fundamental difference in their absorption-limiting barriers.

Bioavailability Formulation Science In Vivo Pharmacokinetics

Claimed Superior Osteoporosis Efficacy of Baohuoside VI vs. Icariin in a Patent Specification

A patent application (CN101513427A) explicitly claims that under equal dosage, the effect of epimedin C (Baohuoside VI) is better than that of epimedium, epimedium total flavone, and icariin in treating osteoporosis [1]. The patent further asserts that the combination of epimedin C with other medicaments (e.g., estrogen) yields a better effect than the combination of epimedium total flavone with the same medicament [1]. While the patent text does not provide specific quantitative data (e.g., IC50 values or bone density measurements) to support these comparative claims, it represents a formal, legally recognized assertion of superior therapeutic utility, which can be a decisive factor for procurement in industrial research and development (R&D) or early-stage drug discovery programs evaluating patentability and freedom-to-operate.

Osteoporosis Therapeutics Patent Literature Natural Product Drug Development

Differential DPPH Radical Scavenging Activity Among Epimedium Flavonoids

In a comparative study of six flavonoids isolated from Epimedium koreanum, the DPPH radical scavenging activity was evaluated. The study found that at concentrations ranging from 3.125 to 200 µmol·L⁻¹, icariin, baohuoside II, and baohuoside I exhibited no ability to scavenge DPPH radicals, whereas other compounds like luteolin, hyperoside, and epimedokoreanin B showed strong, dose-dependent activity [1]. While this study did not directly test Baohuoside VI (epimedin C), it establishes a class-level inference that certain Epimedium prenyl-flavonoids are inherently poor direct antioxidants. Based on structural similarities, it can be inferred that Baohuoside VI is also unlikely to be a potent direct free radical scavenger, differentiating it from other flavonoid classes known for strong antioxidant activity.

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Optimal Research and Procurement Applications for Baohuoside VI Based on Comparative Evidence


Mechanistic Studies of BMP-2/Runx2-Mediated Osteogenesis in Inflammation Models

The direct comparative evidence showing that Baohuoside VI significantly up-regulates BMP-2 and Runx2 in LPS-challenged osteoblasts, similarly to icariin [1], makes it an ideal tool compound for dissecting the BMP-2/Runx2 signaling axis under pathological conditions. Researchers can utilize Baohuoside VI to validate findings observed with icariin, thereby strengthening mechanistic conclusions by demonstrating the effect is not unique to a single chemical entity but rather a class effect of certain prenylated flavonoids. Its distinct metabolic and bioavailability profile compared to icariin also allows for the study of how these pharmacokinetic differences influence downstream osteogenic signaling in vivo.

Controlled Osteoblast Differentiation Assays Requiring Moderate Stimulation

For cell-based assays in the MC3T3-E1 or related osteoblast models, the quantitative ALP activity data positions Baohuoside VI as a 'mid-potency' positive control [2]. Its 5-fold induction of ALP is significantly lower than epimedin B (~13-fold) and higher than epimedin A (~2.2-fold). This intermediate activity is advantageous for experimental designs where a robust but not overwhelming osteogenic signal is required, minimizing the risk of cell toxicity or activation of negative feedback loops that could complicate data interpretation. This allows for more sensitive detection of synergistic or additive effects when used in combination with other osteogenic factors.

Pharmaceutical Development Programs Focused on Novel Osteoporosis Therapeutics

The patent claim asserting superior efficacy of epimedin C over icariin in treating osteoporosis [3] provides a strong strategic rationale for procuring Baohuoside VI in industrial R&D settings. This is particularly relevant for companies seeking to develop new chemical entities (NCEs) based on the Epimedium flavonoid scaffold. Selecting Baohuoside VI as a lead candidate or a key comparator in a development program can be justified by this claimed therapeutic advantage, offering a potential path to a composition-of-matter or method-of-use patent with a potentially stronger efficacy profile than the widely studied icariin.

Pharmacokinetic Studies Exploring Structure-Absorption Relationships

The distinct relative oral bioavailability (Frel) of Baohuoside VI (112% in SD formulation) compared to icariin (416% in the same formulation) highlights its unique absorption-limiting properties [4]. This makes Baohuoside VI a valuable compound for fundamental research into how specific glycosylation patterns on the flavonoid core dictate intestinal permeability, susceptibility to efflux transporters, and pre-systemic metabolism. Studies using Baohuoside VI can help establish predictive structure-pharmacokinetic relationship (SPKR) models, which are essential for the rational design of next-generation Epimedium-derived compounds with improved oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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